molecular formula C15H18FNO4 B2581629 (1S)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid CAS No. 2490344-70-0

(1S)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

Cat. No. B2581629
CAS RN: 2490344-70-0
M. Wt: 295.31
InChI Key: VWNPAQSTAAGPBH-LBPRGKRZSA-N
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Description

(1S)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C15H18FNO4 and its molecular weight is 295.31. The purity is usually 95%.
BenchChem offers high-quality (1S)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity and Synthesis

Research has shown that derivatives of quinolones, which include compounds structurally related to "(1S)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid," have significant antibacterial properties. A study by Cooper et al. (1990) highlighted the synthesis and antibacterial activities of quinolones containing heterocyclic substituents, indicating that certain oxazole substituents exhibit potent in vitro antibacterial activity against Gram-positive organisms (Cooper et al., 1990). Similarly, Miyamoto et al. (1990) synthesized and tested substituted 4-oxoquinoline-3-carboxylic acids for their antibacterial efficacy, finding compounds with significant activity against both gram-positive and gram-negative bacteria (Miyamoto et al., 1990).

Photostability and Photophysical Properties

The photostability and photophysical properties of quinolone derivatives, akin to the chemical structure , have been a subject of study due to their relevance in medicinal chemistry. Mella et al. (2001) investigated the photochemistry of ciprofloxacin, a closely related compound, revealing insights into its stability and reaction pathways upon irradiation, which could be pertinent for understanding the behavior of similar compounds under light exposure (Mella et al., 2001).

Fluorophore Application

Quinolone derivatives have also been studied for their potential application as fluorophores. A study by Hirano et al. (2004) introduced a novel fluorophore with strong fluorescence in a wide pH range, derived from quinolone, highlighting its utility in biomedical analysis due to its high stability and fluorescence intensity across varying pH levels (Hirano et al., 2004).

Antimycobacterial Activities

The antimycobacterial properties of novel fluoroquinolones have been explored, with specific compounds demonstrating potent in vitro and in vivo activity against Mycobacterium tuberculosis and multi-drug resistant strains. Senthilkumar et al. (2009) synthesized a series of novel compounds, identifying some with significant antimycobacterial efficacy, which underscores the potential of such chemical structures in combating tuberculosis and related infections (Senthilkumar et al., 2009).

properties

IUPAC Name

(1S)-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-7-6-9-8-10(16)4-5-11(9)12(17)13(18)19/h4-5,8,12H,6-7H2,1-3H3,(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNPAQSTAAGPBH-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2=C([C@H]1C(=O)O)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

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